molecular formula C24H26O4 B1249585 Machaeriol D

Machaeriol D

Cat. No. B1249585
M. Wt: 378.5 g/mol
InChI Key: JKVLNGOHRKTVRI-XFKAJCMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Machaeriol D is a natural product found in Machaerium with data available.

Scientific Research Applications

Antimicrobial and Antiparasitic Activities

Machaeriol D, a compound derived from Machaerium multiflorum, has been studied for its antimicrobial and antiparasitic properties. Research indicates that machaeriol D and related compounds exhibit significant in vitro antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and antifungal activity against Candida albicans. Additionally, these compounds demonstrate potent antiparasitic activities against Plasmodium falciparum, a causative agent of malaria, and Leishmania donovani, associated with leishmaniasis. These findings suggest potential applications in treating various infectious diseases (Muhammad et al., 2003).

Synthesis and Structural Analysis

Research efforts have also focused on the synthesis of machaeriol D. A study demonstrated a short and highly efficient stereoselective synthesis, providing insights into the molecular structure and potential for creating analogues. This research contributes to understanding the chemical properties of machaeriol D and its potential derivatives, laying the groundwork for further pharmacological exploration (Klotter & Studer, 2015).

Cannabinoid Receptor Modulation

Another significant area of research involves the investigation of machaeriol D analogues as modulators of cannabinoid receptors. Studies show that certain analogues of machaeriol D exhibit binding affinity for cannabinoid receptors CB1 and CB2. Notably, some of these analogues are identified as CB2 receptor-selective functional agonists, offering potential therapeutic applications in conditions influenced by these receptors (Haider et al., 2021).

properties

Product Name

Machaeriol D

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

(6aS,8R,9R,10aS)-3-(1-benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

InChI

InChI=1S/C24H26O4/c1-13-8-16-17(12-18(13)25)24(2,3)28-22-11-15(9-19(26)23(16)22)21-10-14-6-4-5-7-20(14)27-21/h4-7,9-11,13,16-18,25-26H,8,12H2,1-3H3/t13-,16+,17+,18-/m1/s1

InChI Key

JKVLNGOHRKTVRI-XFKAJCMBSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@H]1O)C(OC3=CC(=CC(=C23)O)C4=CC5=CC=CC=C5O4)(C)C

Canonical SMILES

CC1CC2C(CC1O)C(OC3=CC(=CC(=C23)O)C4=CC5=CC=CC=C5O4)(C)C

synonyms

machaeriol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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